1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone
CAS No.:
Cat. No.: VC15882476
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N3O4S |
|---|---|
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | 3-(4-acetylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C11H15N3O4S/c1-9(15)13-4-6-14(7-5-13)19(17,18)11-8-12-3-2-10(11)16/h2-3,8H,4-7H2,1H3,(H,12,16) |
| Standard InChI Key | GXUICLSSLFADMY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(4-acetylpiperazin-1-yl)sulfonyl-1H-pyridin-4-one, delineates its three primary components:
-
Piperazine ring: A six-membered diamine ring providing structural rigidity and hydrogen-bonding capabilities.
-
Sulfonyl group (-SO₂-): Enhances polarity and facilitates interactions with nucleophilic residues in biological targets.
-
4-Hydroxypyridine moiety: Contributes aromaticity and acidic hydroxyl functionality, critical for binding to enzymes or receptors .
The canonical SMILES representation, CC(=O)N1CCN(CC1)S(=O)(=O)C2=CNC=CC2=O, underscores the spatial arrangement of these groups .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO, methanol |
| Melting Point | 180–185°C |
| Stability | Stable at pH 4–8; decomposes >200°C |
| LogP (Partition Coefficient) | 1.2 (predicted) |
These properties influence its bioavailability and suitability for formulation .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-(4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazin-1-yl)ethanone involves multi-step reactions requiring precise control of temperature, solvent systems, and inert atmospheres. A typical pathway includes:
-
Sulfonylation: Reaction of piperazine with 4-hydroxy-3-pyridinesulfonyl chloride to form the sulfonamide intermediate.
-
Acetylation: Introduction of the acetyl group via nucleophilic substitution using acetyl chloride or anhydride.
-
Purification: Column chromatography or recrystallization to achieve >95% purity .
Industrial-scale production often employs continuous flow reactors to enhance yield and reduce byproducts.
Analytical Validation
Structural confirmation relies on:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) δ 8.35 (s, 1H, pyridine-H), 7.85 (d, 1H, pyridine-H), 3.65–3.45 (m, 8H, piperazine-H), 2.10 (s, 3H, acetyl-CH₃) .
-
Mass Spectrometry (MS): ESI-MS m/z 286.1 [M+H]⁺.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm.
Biological Activity and Mechanisms
Anticancer Effects
In vitro studies against MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated dose-dependent cytotoxicity (IC₅₀ = 12–18 μM). Mechanism studies revealed:
-
Apoptosis induction: Caspase-3/7 activation and PARP cleavage.
-
Cell cycle arrest: G1 phase blockade via p21 upregulation.
Antimicrobial Activity
Derivatives bearing structural similarities exhibited broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32–64 μg/ml). Molecular docking suggests binding to the 50S ribosomal subunit, disrupting protein synthesis .
Pharmacokinetics and Toxicology
ADME Profile
-
Absorption: Moderate permeability (Caco-2 Papp = 8.2 × 10⁻⁶ cm/s).
-
Metabolism: Hepatic clearance via CYP3A4-mediated oxidation; t₁/₂ = 2.3 hours in human liver microsomes.
Toxicity Data
Applications in Drug Development
Anti-Inflammatory Therapeutics
The compound’s dual COX-2/5-LOX inhibition offers advantages over NSAIDs by minimizing gastrointestinal toxicity. Preclinical models of rheumatoid arthritis showed 50% reduction in paw edema at 25 mg/kg/day.
Oncology
Structural analogs are being explored as CDK4/6 inhibitors for hormone receptor-positive breast cancer. Synergy with paclitaxel enhanced apoptosis by 30% in combination studies .
Antibacterial Agents
Modifications to the piperazine side chain improved potency against methicillin-resistant S. aureus (MRSA). Compound 21d (a related derivative) reduced biofilm formation by 80% at 8 μg/ml .
Future Directions
-
Synthesis Optimization: Transition metal-catalyzed reactions to streamline production.
-
Target Identification: Proteomics-based mapping of off-target interactions.
-
Formulation Development: Nanoparticle encapsulation to enhance solubility and bioavailability.
-
Clinical Translation: Phase I trials for inflammatory and oncological indications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume